molecular formula C6H7N3O4 B12866930 methyl 1-amino-4-nitro-1H-pyrrole-2-carboxylate

methyl 1-amino-4-nitro-1H-pyrrole-2-carboxylate

Cat. No.: B12866930
M. Wt: 185.14 g/mol
InChI Key: OFLSBKHUXPVWTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-amino-4-nitro-1H-pyrrole-2-carboxylate is a heterocyclic compound that features a pyrrole ring substituted with amino, nitro, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-amino-4-nitro-1H-pyrrole-2-carboxylate typically involves the nitration of a pyrrole derivative followed by esterification and amination reactions. One common method involves the nitration of methyl 1H-pyrrole-2-carboxylate using a nitrating agent such as nitric acid in the presence of sulfuric acid. The resulting nitro compound is then subjected to amination using reagents like ammonia or an amine under suitable conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-4-nitro-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted pyrrole compounds .

Scientific Research Applications

Methyl 1-amino-4-nitro-1H-pyrrole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-amino-4-nitro-1H-pyrrole-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The nitro and amino groups play a crucial role in its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride
  • Methyl 1-methyl-4-nitro-pyrrole-2-carboxylate
  • Ethyl 4-nitro-1H-pyrrole-2-carboxylate

Uniqueness

Methyl 1-amino-4-nitro-1H-pyrrole-2-carboxylate is unique due to the presence of both amino and nitro groups on the pyrrole ring, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C6H7N3O4

Molecular Weight

185.14 g/mol

IUPAC Name

methyl 1-amino-4-nitropyrrole-2-carboxylate

InChI

InChI=1S/C6H7N3O4/c1-13-6(10)5-2-4(9(11)12)3-8(5)7/h2-3H,7H2,1H3

InChI Key

OFLSBKHUXPVWTA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CN1N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.